BMS-538203 was synthesized by Bristol-Myers Squibb, a pharmaceutical company known for its focus on innovative medicines. The compound belongs to the category of protein kinase inhibitors, which are designed to interfere with the action of specific enzymes involved in cell signaling pathways that regulate cell division and survival. This classification places BMS-538203 among other targeted therapies that aim to provide more effective and less toxic treatment options compared to traditional chemotherapy.
The synthesis of BMS-538203 involves several key steps, utilizing various organic chemistry techniques. The process typically begins with the selection of appropriate starting materials, which undergo multiple reactions including coupling, cyclization, and purification.
BMS-538203 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows it to interact effectively with its target proteins.
The chemical reactivity of BMS-538203 is largely defined by its functional groups, which can participate in various chemical reactions:
These reactions are essential for understanding how BMS-538203 behaves in biological systems and its potential interactions with other compounds.
BMS-538203 exerts its therapeutic effects primarily through inhibition of specific protein kinases involved in cancer cell signaling pathways. By blocking these kinases, the compound disrupts critical processes such as:
The detailed mechanism often involves binding affinity studies, where the strength and specificity of BMS-538203's interaction with target proteins are quantified.
Relevant data from experimental studies help establish these properties for regulatory submissions and clinical applications.
BMS-538203 has potential applications in several areas:
The ongoing research into BMS-538203 aims to further elucidate its mechanisms and optimize its therapeutic use in clinical settings.
BMS-538203 (CAS# 543730-41-2) is a small-molecule antiviral agent first synthesized by Bristol-Myers Squibb during early HIV integrase inhibitor development. Its discovery emerged from systematic optimization of a hit compound (molecular weight: 268 Da), culminating in 50-fold enhanced enzyme inhibition and 2,000-fold improved antiviral activity without increasing molecular weight (269.23 g/mol) or altering core topology [2]. The chemical structure was refined by replacing ketone groups (potential covalent protein-binding moieties) and modifying the aryl moiety, ultimately yielding the (Z)-isomer of 3-[(4-fluorobenzyl)-methoxycarbamoyl]-2-hydroxyacrylic acid [1] [7]. Key physicochemical properties include:
Table 1: Physicochemical Properties of BMS-538203
Property | Value |
---|---|
CAS Registry Number | 543730-41-2 |
Exact Mass | 269.0700 g/mol |
Elemental Composition | C 53.54%; H 4.49%; F 7.06%; N 5.20%; O 29.71% |
SMILES | CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)O |
InChI Key | GACIOSIZKMLELV-POHAHGRESA-N |
BMS-538203 is pharmacologically classified as an HIV integrase strand transfer inhibitor (INSTI). It selectively targets the catalytic site of HIV-1 integrase—a viral enzyme essential for inserting proviral DNA into host genomes. The compound competitively inhibits integrase by chelating divalent metal ions (Mg²⁺/Mn²⁺) within the enzyme’s active site, thereby blocking the strand-transfer step of viral integration [2] [7].
Key mechanistic characteristics include:
Table 2: Comparative Pharmacodynamics of Early HIV Integrase Inhibitors
Compound | Molecular Weight (g/mol) | Key Pharmacophore | Optimization Focus |
---|---|---|---|
Initial Hit (1) | 268 | Di-ketone | Baseline activity |
BMS-538203 | 269.23 | Hydroxyacrylic acid | Aryl moiety + hydroxamide |
Raltegravir | 444.4 | Diketo acid | Clinical derivative |
BMS-538203 holds historical and developmental significance as a pivotal proof-of-concept molecule in antiretroviral drug discovery. Although superseded by clinically approved INSTIs (e.g., Dolutegravir), its optimization pathway validated strategies for enhancing integrase inhibition while maintaining metabolic stability [2]. Current applications include:
Commercial availability remains limited to research quantities (5 mg–1 g), primarily through custom synthesis vendors like MedKoo and BOC Sciences, reflecting its niche role in ongoing virology studies [1] [10].
Table 3: Evolution of HIV Integrase Inhibitors
Compound Generation | Examples | Advantages Over BMS-538203 |
---|---|---|
First-generation | Raltegravir | Oral bioavailability; Clinical efficacy |
Second-generation | Dolutegravir | High barrier to resistance |
Prototype (BMS-538203) | N/A | Target validation; Synthetic simplicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7